![molecular formula C8H8Cl2N2O3S B1419163 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide CAS No. 1154121-22-8](/img/structure/B1419163.png)
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is C8H8Cl2N2O3S. The molecular weight is 283.13 g/mol.Physical And Chemical Properties Analysis
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Design
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide: is a compound of interest in medicinal chemistry for its potential use in drug design. Its structure, featuring both chloro and sulfamoyl groups, allows for interactions with various biological targets. It can serve as a scaffold for developing new therapeutic agents, particularly in the design of enzyme inhibitors that require precise molecular recognition .
Agricultural Chemistry
In agriculture, this compound could be explored for its role in the synthesis of novel pesticides or herbicides. The presence of chloro and sulfamoyl groups may contribute to the development of compounds with specific modes of action against pests or weeds, potentially leading to more effective and targeted agricultural chemicals .
Material Science
The unique chemical structure of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide might be utilized in material science research, especially in the creation of novel polymers or coatings. Its functional groups could facilitate the formation of bonds during polymerization, resulting in materials with enhanced properties such as increased durability or chemical resistance .
Environmental Impact Studies
This compound’s environmental impact is an area of significant interest. Research could focus on its biodegradability, potential accumulation in ecosystems, and long-term effects on flora and fauna. Understanding its environmental fate is crucial for assessing the risks associated with its use in various industries .
Biochemical Research
In biochemistry, 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide may be used as a reagent in the study of enzyme kinetics and mechanisms. Its ability to interact with sulfhydryl groups in proteins could make it a valuable tool for probing the active sites of enzymes or for modifying proteins in a controlled manner .
Pharmacological Applications
Pharmacologically, the compound could be investigated for its potential therapeutic effects. Research might include studying its pharmacokinetics, metabolism, and interaction with cellular targets. It could also be used as a starting point for the synthesis of compounds with improved pharmacological profiles .
Safety and Hazards
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGSEJVGHBAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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